(2S,3S)-3-phenylpyrrolidine-2-carboxylic acid
Overview
Description
(2S,3S)-3-phenylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring substituted with a phenyl group and a carboxylic acid group, making it a versatile building block for various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-3-phenylpyrrolidine-2-carboxylic acid typically involves the asymmetric reduction of a precursor compound. One common method includes the use of carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoester, forming the desired chiral compound . The reaction conditions involve preparing engineering bacteria containing the reductase, disrupting the cells to obtain the enzyme, and mixing the enzyme with the substrate and necessary cofactors for the reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve similar enzymatic reduction methods, scaled up for higher yield and efficiency. The process is designed to be environmentally friendly, simple to operate, and suitable for industrial amplification, ensuring high substrate concentration and product yield .
Chemical Reactions Analysis
Types of Reactions
(2S,3S)-3-phenylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups on the pyrrolidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents on the phenyl ring or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further synthetic applications.
Scientific Research Applications
(2S,3S)-3-phenylpyrrolidine-2-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a chiral building block for synthesizing complex organic molecules.
Biology: The compound is used in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor for developing pharmaceutical agents with potential therapeutic effects.
Industry: The compound’s derivatives are used in the production of fine chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (2S,3S)-3-phenylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into active sites of enzymes or bind to receptors with high specificity, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-alkylglutamates: These compounds share a similar chiral center and are used in similar synthetic applications.
(2S,3S)-tartaric acid: Another chiral compound with similar stereochemistry, used in various chemical reactions.
Uniqueness
What sets (2S,3S)-3-phenylpyrrolidine-2-carboxylic acid apart is its specific combination of a pyrrolidine ring with a phenyl group and a carboxylic acid group, providing unique reactivity and versatility in synthetic applications. Its chiral nature also makes it valuable for studying stereoselective reactions and developing enantiomerically pure pharmaceuticals.
Properties
IUPAC Name |
(2S,3S)-3-phenylpyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-11(14)10-9(6-7-12-10)8-4-2-1-3-5-8/h1-5,9-10,12H,6-7H2,(H,13,14)/t9-,10-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEMEKSASUGYHM-UWVGGRQHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@@H]1C2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90922767 | |
Record name | 3-Phenylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118758-48-8 | |
Record name | 3-Phenylproline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90922767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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